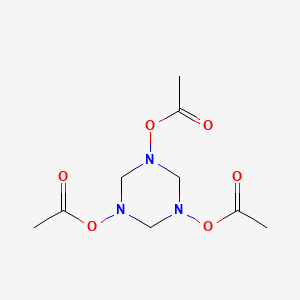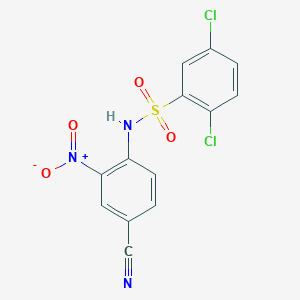
1,3,5-Triazine, 1,3,5-tris(acetyloxy)hexahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine, 1,3,5-tris(acetyloxy)hexahydro- is a derivative of hexahydro-1,3,5-triazine, a class of heterocyclic compounds. These compounds are known for their unique structural properties and versatility in various chemical reactions. The compound is characterized by the presence of three acetyloxy groups attached to the nitrogen atoms of the hexahydro-1,3,5-triazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,5-Triazine, 1,3,5-tris(acetyloxy)hexahydro- can be synthesized through the condensation of a primary amine and formaldehyde, followed by acetylation. The general reaction involves:
Condensation Reaction: [ 3 \text{CH}_2\text{O} + 3 \text{RNH}_2 \rightarrow (\text{CH}_2\text{NR})_3 + 3 \text{H}_2\text{O} ] where R is an alkyl or aryl group.
Acetylation Reaction: [ (\text{CH}_2\text{NR})_3 + 3 \text{CH}_3\text{COCl} \rightarrow (\text{CH}_2\text{N(COCH}_3\text{R})_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of 1,3,5-triazine, 1,3,5-tris(acetyloxy)hexahydro- typically involves large-scale condensation and acetylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are common practices to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Triazine, 1,3,5-tris(acetyloxy)hexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Compounds with various functional groups replacing the acetyloxy groups.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine, 1,3,5-tris(acetyloxy)hexahydro- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biocide and antimicrobial agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1,3,5-triazine, 1,3,5-tris(acetyloxy)hexahydro- involves its interaction with molecular targets through its functional groups. The acetyloxy groups can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial and biocidal effects.
Vergleich Mit ähnlichen Verbindungen
Hexahydro-1,3,5-triazine: The parent compound, known for its flexibility and reactivity.
1,3,5-Triazine-2,4,6-triamine (Melamine): Used in the production of resins and plastics.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Commonly used in swimming pool disinfectants.
Uniqueness: 1,3,5-Triazine, 1,3,5-tris(acetyloxy)hexahydro- is unique due to its acetyloxy functional groups, which impart distinct chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential as a biocidal agent make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
58793-61-6 |
|---|---|
Molekularformel |
C9H15N3O6 |
Molekulargewicht |
261.23 g/mol |
IUPAC-Name |
(3,5-diacetyloxy-1,3,5-triazinan-1-yl) acetate |
InChI |
InChI=1S/C9H15N3O6/c1-7(13)16-10-4-11(17-8(2)14)6-12(5-10)18-9(3)15/h4-6H2,1-3H3 |
InChI-Schlüssel |
SILNUMVUTCCRMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)ON1CN(CN(C1)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14598320.png)
![2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14598321.png)

![3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol](/img/structure/B14598332.png)



![1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14598367.png)

![N-{[Ethoxy(dimethyl)silyl]methyl}-2-methylpropan-1-amine](/img/structure/B14598372.png)

![1-[2-(9,10-Diphenylanthracen-2-YL)prop-1-EN-1-YL]pyrrolidine](/img/structure/B14598379.png)
![[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)oxy]acetic acid](/img/structure/B14598380.png)
